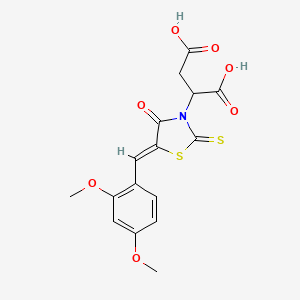

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid, also known as DMTS, is a thiazolidine derivative that has been extensively studied for its potential applications in various fields of science. DMTS has a unique chemical structure that makes it a promising candidate for use in scientific research.

Scientific Research Applications

- This compound exhibits potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers .

- The compound’s thiazolidine ring structure contributes to its antioxidant properties. It scavenges free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing diseases .

- Studies suggest that this compound may modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines, it could potentially be used in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

- Preliminary research indicates that the compound possesses antimicrobial activity against bacteria and fungi. It may serve as a basis for developing novel antimicrobial agents .

- Researchers have explored its hepatoprotective effects, particularly in protecting liver cells from damage caused by toxins or oxidative stress. This property could be valuable in liver disease management .

- The compound’s thiazolidine moiety has attracted interest in neuroprotection. It may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

- Due to its sulfur-containing thiazolidine ring, this compound can chelate metal ions. Chelation therapy is relevant in treating heavy metal poisoning and other metal-related disorders .

- Researchers have explored incorporating this compound into drug delivery systems. Its unique structure could enhance drug stability, solubility, and targeted delivery .

Anticancer Properties

Antioxidant Activity

Anti-inflammatory Effects

Antimicrobial Potential

Hepatoprotective Properties

Neuroprotective Applications

Potential as Metal Ion Chelator

Drug Delivery Systems

IUCrData (2021). Crystal structure of (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid. Link

properties

IUPAC Name |

2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO7S2/c1-23-9-4-3-8(11(6-9)24-2)5-12-14(20)17(16(25)26-12)10(15(21)22)7-13(18)19/h3-6,10H,7H2,1-2H3,(H,18,19)(H,21,22)/b12-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKHSMHNSXCFNL-XGICHPGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)

![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)

![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)

![N-(2,3-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381151.png)

![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)